molecular formula C19H29BClNO2 B1506401 (R)-BorohomoPhe-(+)-Pinanediol-HCl CAS No. 476334-33-5

(R)-BorohomoPhe-(+)-Pinanediol-HCl

Cat. No. B1506401
CAS RN: 476334-33-5
M. Wt: 349.7 g/mol
InChI Key: LDOJDRFKDPCKPS-KTZYUNSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-BorohomoPhe-(+)-Pinanediol-HCl, commonly known as BPP, is a chiral boron-containing compound that has gained significant attention in the field of organic chemistry due to its unique properties. BPP is a versatile reagent that can be used for the synthesis of various chiral compounds.

Scientific Research Applications

BPP has been widely used in organic chemistry for the synthesis of chiral compounds. It is commonly used as a reducing agent in asymmetric reductions, such as the reduction of ketones and aldehydes. BPP has also been used in the synthesis of chiral amino alcohols, chiral phosphines, and chiral amines. BPP has shown excellent enantioselectivity in these reactions, making it a valuable reagent in the field of organic chemistry.

Mechanism of Action

The mechanism of action of BPP involves the transfer of a hydride ion from borohydride to the carbonyl group of the substrate. The chiral ligand present in the reaction determines the stereochemistry of the final product. BPP has shown excellent enantioselectivity due to the chiral nature of the boron center.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BPP. However, studies have shown that BPP is non-toxic and has low cytotoxicity. BPP has been used in the synthesis of chiral compounds for biological applications, such as drug discovery and development.

Advantages and Limitations for Lab Experiments

BPP has several advantages in lab experiments. It is a versatile reagent that can be used for the synthesis of various chiral compounds. BPP has shown excellent enantioselectivity in asymmetric reductions, making it a valuable reagent in the field of organic chemistry. However, BPP has some limitations. It is sensitive to air and moisture, and its stability decreases over time. BPP is also expensive, which limits its use in large-scale reactions.

Future Directions

There are several future directions for the use of BPP in organic chemistry. One area of research is the development of new chiral ligands for the synthesis of BPP. This could lead to the synthesis of new chiral compounds with different properties. Another area of research is the optimization of BPP for large-scale reactions. This could make BPP more accessible for industrial applications. Finally, the use of BPP in biological applications, such as drug discovery and development, could be explored further.
Conclusion:
In conclusion, BPP is a versatile reagent that has gained significant attention in the field of organic chemistry due to its unique properties. BPP has shown excellent enantioselectivity in asymmetric reductions and has been used in the synthesis of various chiral compounds. Although there is limited research on the biochemical and physiological effects of BPP, it has been shown to be non-toxic and has low cytotoxicity. BPP has some limitations, such as sensitivity to air and moisture and high cost. However, there are several future directions for the use of BPP in organic chemistry, including the development of new chiral ligands and the optimization of BPP for large-scale reactions.

properties

IUPAC Name

(1R)-3-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO2.ClH/c1-18(2)14-11-15(18)19(3)16(12-14)22-20(23-19)17(21)10-9-13-7-5-4-6-8-13;/h4-8,14-17H,9-12,21H2,1-3H3;1H/t14-,15-,16+,17-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOJDRFKDPCKPS-KTZYUNSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719329
Record name (1R)-3-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

476334-33-5
Record name 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-3a,8,8-trimethyl-α-(2-phenylethyl)-, hydrochloride (1:1), (αR,3aS,4S,6S,7aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476334-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-3-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-BorohomoPhe-(+)-Pinanediol-HCl
Reactant of Route 2
(R)-BorohomoPhe-(+)-Pinanediol-HCl
Reactant of Route 3
(R)-BorohomoPhe-(+)-Pinanediol-HCl
Reactant of Route 4
(R)-BorohomoPhe-(+)-Pinanediol-HCl
Reactant of Route 5
(R)-BorohomoPhe-(+)-Pinanediol-HCl
Reactant of Route 6
(R)-BorohomoPhe-(+)-Pinanediol-HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.